molecular formula C9H16Cl2N4 B2968797 N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 2379946-50-4

N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B2968797
CAS No.: 2379946-50-4
M. Wt: 251.16
InChI Key: DSZVYGYXQSFYIQ-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride: is a chemical compound that belongs to the class of pyrimidin-2-amines It is characterized by the presence of a pyrimidine ring, a pyrrolidine ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:

  • Formation of Pyrimidin-2-amine: The pyrimidin-2-amine core can be synthesized through a condensation reaction between guanidine and an appropriate β-dicarbonyl compound.

  • Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidin-2-amine reacts with 3-bromopyrrolidine.

  • Methylation: The nitrogen atom in the pyrrolidine ring is methylated using methyl iodide to form N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production would also require purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents on the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with different substituents on the pyrimidine or pyrrolidine rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for treating various diseases.

Industry: The compound's versatility makes it useful in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

  • N-Methyl-N-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride

  • N-Methyl-N-(pyrrolidin-4-yl)pyrimidin-2-amine dihydrochloride

  • N-Methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Uniqueness: N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the pyrrolidine ring at the 3-position provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-13(8-3-6-10-7-8)9-11-4-2-5-12-9;;/h2,4-5,8,10H,3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZVYGYXQSFYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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